Luminol-13C4

Description

BenchChem offers high-quality Luminol-13C4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Luminol-13C4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1 |

InChI Key |

HWYHZTIRURJOHG-SAXDBNRNSA-N |

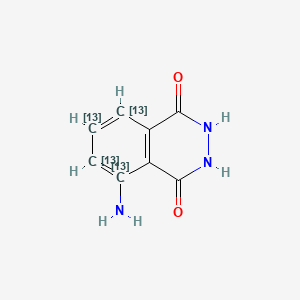

Isomeric SMILES |

[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Luminol-13C4 CAS 1189931-96-1 chemical properties

Advanced Applications in Bioanalysis and Forensic Mass Spectrometry

Executive Summary

Luminol-13C4 (5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4) is a stable isotope-labeled analog of luminol, the standard chemiluminescent reagent used in forensic blood detection and cellular bioassays.[1][2] By incorporating four Carbon-13 atoms into the phthalhydrazide ring, this compound achieves a mass shift of +4.01 Da relative to unlabeled luminol.

This mass shift renders Luminol-13C4 an ideal Internal Standard (IS) for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike deuterated standards, which often suffer from hydrogen-deuterium exchange or chromatographic isotope effects (retention time shifts), the 13C-labeled core ensures perfect co-elution with the analyte while maintaining distinct spectral resolution. This guide details the physicochemical properties, handling protocols, and LC-MS/MS validation workflows for researchers utilizing CAS 1189931-96-1.

Chemical Identity & Physicochemical Properties[3][4][5][6]

Structural Specifications

The 13C labeling typically occurs on the benzene ring of the phthalhydrazide core. This placement is metabolically stable and resistant to back-exchange in aqueous media.

| Property | Specification |

| Chemical Name | 5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4 |

| CAS Number | 1189931-96-1 |

| Molecular Formula | C₄¹³C₄H₇N₃O₂ |

| Molecular Weight | 181.13 g/mol (vs. 177.16 for unlabeled) |

| Exact Mass | 181.07 Da |

| Appearance | Pale yellow to greenish powder |

| Solubility | Soluble in DMSO, DMF, and dilute alkali (NaOH).[2][3] Poor solubility in water/acid.[4] |

| pKa | ~6.7 (hydrazide proton), ~15 (amine) |

Stability Profile

-

Solid State: Stable for >2 years at -20°C if protected from light.

-

Solution State:

-

Alkaline solutions (pH > 8): Unstable over long periods due to auto-oxidation (chemiluminescence pathway). Prepare fresh or store frozen.

-

DMSO Stock: Stable for months at -20°C.

-

Mechanism of Action: The "Perfect" Internal Standard

In quantitative bioanalysis, the accuracy of the data depends on the internal standard's ability to mirror the analyte's behavior. Luminol-13C4 offers superior performance over deuterated analogs due to the absence of the Deuterium Isotope Effect .

Chromatographic Co-elution

Deuterated compounds often elute slightly earlier than their unlabeled counterparts on Reverse Phase (RP) columns. This separation can cause the IS to experience different matrix suppression zones than the analyte. Luminol-13C4 co-elutes exactly with luminol, ensuring that any ionization suppression or enhancement affects both equally, allowing for precise mathematical correction.

Mass Spectrometry Discrimination

The +4 Da shift allows the mass spectrometer to isolate the IS signal in a separate channel (MRM transition) without "cross-talk" from the native analyte.

Figure 1: The LC-MS/MS workflow illustrating how the 13C-labeled standard corrects for matrix effects through perfect co-elution and distinct mass filtration.

Experimental Protocols

Protocol 1: Preparation of Stock Standards

Objective: Create a stable primary stock solution free from degradation. Critical Note: Luminol is light-sensitive and prone to oxidation in basic aqueous solutions.[5]

-

Weighing: Accurately weigh 1.0 mg of Luminol-13C4 into an amber glass vial.

-

Solvent Selection: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why DMSO? Luminol dissolves poorly in water/methanol but readily in DMSO. DMSO prevents the oxidative degradation seen in alkaline water.

-

-

Dissolution: Vortex for 1 minute until fully dissolved.

-

Storage: Aliquot into single-use amber vials and store at -20°C or -80°C.

-

Shelf Life: 6 months.

-

-

Working Solution: Dilute the stock 1:100 or 1:1000 in 50:50 Methanol:Water immediately before use. Do not store dilute aqueous working solutions.

Protocol 2: LC-MS/MS Method Parameters

Objective: Establish Multiple Reaction Monitoring (MRM) transitions for quantification.

Instrument Setup:

-

Ionization: ESI Positive Mode (Luminol protonates readily at the amine/hydrazide).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

MRM Transitions Table:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Luminol (Analyte) | 178.1 [M+H]⁺ | 135.1 | 20-25 | Loss of -CONH / Ring opening |

| Luminol-13C4 (IS) | 182.1 [M+H]⁺ | 139.1 | 20-25 | +4 Da shift retained in fragment |

Note: The product ion 135 (luminol) corresponds to the phthalhydrazide core losing specific functional groups. Since the 13C atoms are on the ring, the fragment retains the label, shifting from 135 to 139.

Protocol 3: Forensic Validation (Spiking & Recovery)

Objective: Validate a method for detecting trace blood (luminol test verification) or biological quantification.

-

Matrix Preparation: Collect blank matrix (e.g., plasma or fabric swatch extract).

-

IS Addition: Add Luminol-13C4 working solution to all samples to achieve a final concentration of 100 ng/mL.

-

Extraction:

-

Perform Protein Precipitation (PPT) using ice-cold Acetonitrile (3:1 ratio to sample).

-

Vortex and centrifuge at 10,000 x g for 10 mins.

-

-

Analysis: Inject the supernatant into the LC-MS/MS.

-

Calculation: Plot the ratio of (Analyte Area / IS Area) against the calibration curve.

-

Acceptance Criteria: The IS peak area should not vary by more than ±15% across the run, indicating consistent ionization.

-

Handling, Storage, and Troubleshooting

Light Sensitivity

Luminol and its isotopes are photo-active. Exposure to ambient UV light can trigger slow oxidation or degradation.

-

Protocol: Always work under dimmed light or use amber glassware. Wrap clear vessels in aluminum foil.

In-Source Fragmentation

In some MS sources, luminol can fragment before the quadrupole (in-source decay).

-

Diagnosis: If you see a high baseline or "ghost" peaks in the Q1 scan.

-

Fix: Lower the Fragmentor voltage or Cone voltage. Ensure the desolvation temperature is not set excessively high (>500°C), which might thermally degrade the hydrazide.

Contamination (Cross-Talk)

Ensure your 13C4 standard is isotopically pure (>99%). If the standard contains significant amounts of unlabeled luminol (M+0), it will contribute to the analyte signal, causing false positives.

-

Check: Inject a high concentration of only Luminol-13C4 and monitor the transition for unlabeled Luminol (178->135). It should be <0.1% of the IS signal.

Figure 2: Decision tree for troubleshooting common LC-MS anomalies using the Internal Standard.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57369285, Luminol-13C4. Retrieved from [Link]

-

Berg, T., & Strand, D. H. (2011). 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analysis of drugs in biological samples.[7] Journal of Chromatography A, 1218(52), 9366-9374.

-

Sigma-Aldrich (Merck). Luminol Product Information Sheet & Safety Data Sheet. (General properties of the phthalhydrazide core).

-

Santa Cruz Biotechnology. Luminol-13C4 Datasheet (CAS 1189931-96-1).[1][3][8]

-

WuXi AppTec DMPK (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.

Sources

- 1. vivanls.com [vivanls.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Luminol-13C4 | C8H7N3O2 | CID 57369285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Study on the Solubility of Chemiluminescence Reagent Luminol [vacutaineradditives.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. scbt.com [scbt.com]

The Definitive Guide to 5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4 (Luminol-13C4) in Advanced Mass Spectrometry

Executive Summary

5-Amino-2,3-dihydro-1,4-phthalazinedione, universally known as luminol, is a benchmark chemiluminescent reagent utilized across forensic science, environmental monitoring, and biological reactive oxygen species (ROS) profiling. However, the quantitative analysis of luminol and its metabolites in complex biological matrices is notoriously vulnerable to matrix effects and ion suppression.

The synthesis of its stable isotope-labeled analog, 5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4 (Luminol-13C4) , has revolutionized this space. By incorporating four Carbon-13 atoms into the molecular backbone, Luminol-13C4 serves as the ultimate internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS)[]. This whitepaper provides an in-depth mechanistic analysis, structural profiling, and validated workflows for utilizing Luminol-13C4 in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Structural and Physicochemical Profiling

Understanding the physical properties of Luminol-13C4 is critical for optimizing extraction recoveries and chromatographic retention. The compound retains the exact chemical behavior of unlabeled luminol but features a +4 Da mass shift, which is mathematically optimal to prevent isotopic overlap from naturally occurring heavy isotopes (like 13C, 15N, or 18O) in the endogenous analyte.

Table 1: Physicochemical & Structural Data

| Property | Specification |

| IUPAC Name | 5-amino-2,3-dihydrophthalazine-1,4-dione-13C4 |

| CAS Number | 1189931-96-1[2] |

| PubChem CID | 57369285[3] |

| Molecular Formula | C4(13C)4H7N3O2[2] |

| Molecular Weight | 181.13 g/mol [3] |

| Exact Mass | 181.067 Da[3] |

| Topological Polar Surface Area (TPSA) | 84.2 Ų[3] |

| Solubility Profile | Soluble in DMSO and alkaline aqueous solutions (e.g., 0.1M NaOH); insoluble in non-polar organic solvents. |

The Causality of Isotope Selection: Why 13C4 over Deuterium?

Expert Insight: A common pitfall in drug development and analytical chemistry is the default reliance on Deuterium (2H) labeled internal standards. For luminol, a deuterated standard is fundamentally flawed.

Luminol requires highly alkaline conditions (pH > 8.0) to initiate its chemiluminescent reaction[4]. In protic, alkaline solvents, deuterium atoms attached to heteroatoms (like the primary amine) or even the electron-rich aromatic ring undergo rapid Hydrogen-Deuterium Exchange (HDX) with the solvent. This exchange causes the mass of the internal standard to drift back toward the unlabeled mass, destroying quantitative accuracy.

By utilizing Luminol-13C4 , the isotopic label is locked within the covalent carbon skeleton. It is entirely immune to solvent exchange, ensuring absolute structural stability regardless of the sample matrix's pH or the extraction conditions.

Mechanistic Pathways

Luminol-13C4 can be utilized both as an MS internal standard and as a traceable chemiluminescent probe. When oxidized by hydrogen peroxide (H2O2) or ROS in the presence of a catalyst (such as iron, horseradish peroxidase, or hemoglobin in forensic blood detection), it forms a diazaquinone intermediate. This intermediate expels nitrogen gas to form 3-aminophthalate in an excited state, which releases a photon at

Caption: Oxidation pathway of Luminol-13C4 leading to 425 nm photon emission and 3-aminophthalate.

Experimental Protocols: LC-MS/MS Quantification

To ensure trustworthiness, the following IDMS protocol is designed as a self-validating system. It incorporates matrix-matched calibration and blank checks to mathematically eliminate ion suppression caused by biological matrices.

Preparation of Stock and Working Solutions

-

Primary Stock: Dissolve 1.0 mg of Luminol-13C4 in 1.0 mL of LC-MS grade DMSO to yield a 1.0 mg/mL stock. Causality: DMSO prevents the premature oxidation that occurs in alkaline aqueous buffers.

-

Working IS Solution: Dilute the stock in 50% Methanol/Water (v/v) containing 0.1% Formic Acid to a final concentration of 50 ng/mL. Store at -20°C in amber vials to prevent photodegradation.

Solid Phase Extraction (SPE) Workflow

-

Sample Aliquot: Transfer 100 µL of plasma/biological matrix to a microcentrifuge tube.

-

IS Spiking: Add 10 µL of the 50 ng/mL Luminol-13C4 Working IS Solution. Vortex for 30 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (1% Formic Acid). Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

SPE Loading: Transfer the supernatant to a pre-conditioned Mixed-Mode Weak Cation Exchange (PWCX) cartridge[6].

-

Washing & Elution: Wash with 1 mL of 5% Methanol. Elute with 1 mL of 5% NH4OH in Methanol.

-

Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Analytical Parameters

-

Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4.0 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Caption: Step-by-step LC-MS/MS workflow utilizing Luminol-13C4 for absolute quantification.

Quantitative Data Presentation

In Multiple Reaction Monitoring (MRM) mode, the mass spectrometer isolates the precursor ion and fragments it in the collision cell. The +4 Da shift of Luminol-13C4 must be reflected in both the precursor and the corresponding product ions to ensure high specificity.

Table 2: Typical MRM Transitions for Quantification

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Unlabeled Luminol | 178.1 | 160.1 (Loss of H2O) | 20 | Quantifier |

| Unlabeled Luminol | 178.1 | 150.1 (Loss of N2) | 25 | Qualifier |

| Luminol-13C4 (IS) | 182.1 | 164.1 (Loss of H2O) | 20 | IS Quantifier |

| Luminol-13C4 (IS) | 182.1 | 154.1 (Loss of N2) | 25 | IS Qualifier |

System Suitability & Trustworthiness Check: To validate the assay, a "Double Blank" (matrix with no unlabeled luminol and no IS) and a "Single Blank" (matrix with IS only) must be run. The Single Blank must show zero signal at m/z 178.1 -> 160.1, proving that the Luminol-13C4 standard has >99% isotopic purity and contributes zero cross-talk to the endogenous analyte channel.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57369285, Luminol-13C4. Retrieved from [Link]

-

Khan, P., Idrees, D., et al. (2014). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Applied Biochemistry and Biotechnology. Retrieved from[Link]

-

Wang, Y., et al. (2024). Higenamine Detection and Metabolism Study Using High-Performance Liquid Chromatography Coupled to AgIII-Luminol Chemiluminescence. J. Braz. Chem. Soc. Retrieved from [Link]

Sources

Advanced Quantification of Luminol: Stable Isotope Internal Standard Strategies

Executive Summary

The accurate quantification of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in complex biological matrices—ranging from forensic bloodstain analysis to clinical oxidative stress assays—requires robust correction for matrix effects. While luminol is ubiquitous in qualitative detection, its quantitative analysis by LC-MS/MS is often hindered by ion suppression and signal variability. This guide details the availability, synthesis logic, and application of Stable Isotope Labeled (SIL) luminol internal standards (IS), specifically focusing on Luminol-d3 and Luminol-13C4 , to ensure data integrity in high-stakes analytical workflows.

The Analytical Challenge: Why SIL-Luminol?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix effect" is the silent killer of accuracy. Co-eluting phospholipids, proteins, and salts in biological samples (plasma, urine, lysed blood) can competitively inhibit ionization, causing the signal for luminol to fluctuate unpredictably.

-

The Problem: External calibration curves cannot account for these suppression events.

-

The Solution: An isotopically labeled internal standard co-elutes with the analyte, experiencing the exact same ionization environment. Because the mass spectrometer can distinguish the IS (e.g., +3 or +4 Da) from the analyte, the ratio of their signals remains constant even if the absolute signal intensity drops.

Critical Consideration: Label Stability

Not all isotopes are created equal.

-

Deuterium (D/2H): Cost-effective but prone to "Scrambling" or Hydrogen-Deuterium Exchange (HDX) if the labels are on exchangeable sites (e.g., -NH2). Deuterium on the aromatic ring is stable.

-

Carbon-13 (13C) / Nitrogen-15 (15N): The "Gold Standard." These labels are located in the carbon skeleton or hydrazine ring, offering absolute stability and zero risk of back-exchange.

Availability & Sourcing of Stable Isotope Labeled Luminol

Commercial availability of SIL-Luminol is niche. Unlike common drugs of abuse, you will not find these on every catalog page. Below is the verified sourcing data for researchers.

Primary Commercial Sources

| Compound Name | Isotope Label | MW Increase | Supplier | Catalog / Product Code | Status |

| Luminol-d3 | Deuterium (Ring) | +3 Da | Axios Research | AR-L02091 | Reference Standard |

| Luminol-13C4 | Carbon-13 (Phthalazine Ring) | +4 Da | LGC Standards / TRC | TRC-L474452 | Analytical Standard |

| Luminol-13C4 | Carbon-13 | +4 Da | Alfa Chemistry | ACMA00048541 | Isotope Product |

Sourcing Note: If stock is unavailable, custom synthesis is often required. The lead time for custom SIL synthesis is typically 6–12 weeks.

Technical Deep Dive: Synthesis & Structure

Understanding the synthesis of luminol allows researchers to evaluate the quality of their internal standard or design a custom synthesis route if commercial stock fails.

Synthesis Pathway Logic

Luminol is synthesized via the condensation of 3-nitrophthalic acid with hydrazine , followed by the reduction of the nitro group.

-

Step 1 (Condensation): 3-nitrophthalic acid + Hydrazine

3-nitrophthalhydrazide. -

Step 2 (Reduction): 3-nitrophthalhydrazide + Reductant (e.g., Na2S2O4)

Luminol.

To create a Stable Isotope Labeled variant, one of the precursors must be labeled.

-

For 13C-Luminol: Use 13C-labeled 3-nitrophthalic acid . This places the heavy carbons in the benzene ring, ensuring they are non-exchangeable.

-

For 15N-Luminol: Use 15N-labeled hydrazine . This labels the heterocyclic ring.

Visualization: Synthesis & Labeling Strategy

The following diagram illustrates the synthesis pathway and identifies critical points for isotope incorporation.

Figure 1: Synthesis pathway of luminol showing strategic entry points for stable isotope labeling (Red dotted lines).

Method Development: LC-MS/MS Protocol

To quantify luminol using an internal standard, a Multiple Reaction Monitoring (MRM) method must be developed.

Mass Spectrometry Parameters

Luminol is a polar, basic compound. Positive Electrospray Ionization (ESI+) is the preferred mode.

-

Precursor Ion (Q1):

-

Luminol: m/z 178.1

-

Luminol-d3: m/z 181.1

-

Luminol-13C4: m/z 182.1

-

-

Product Ions (Q3) - Optimization Required:

-

Common fragmentation involves the loss of the hydrazide moiety or CO groups.

-

Primary Transition (Quantifier): 178.1

135.1 (Loss of -CONH fragment). -

Secondary Transition (Qualifier): 178.1

122.1 (Loss of 2 x CO). -

Note: You must tune the Collision Energy (CE) for your specific instrument (typically 15–30 eV).

-

Sample Preparation Workflow

Luminol is sensitive to oxidation. The extraction protocol must minimize degradation.

-

Aliquot Sample: 100 µL biological matrix (plasma/blood).

-

Spike IS: Add 10 µL of Luminol-13C4 working solution (e.g., 100 ng/mL).

-

Protein Precipitation: Add 300 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Why Formic Acid? Acidifying the solution stabilizes luminol and improves protonation for ESI+.

-

-

Centrifuge: 10,000 x g for 10 mins at 4°C.

-

Injection: Inject supernatant directly or dilute with water (1:1) to match initial mobile phase conditions.

Visualization: Quantification Workflow

Figure 2: Step-by-step LC-MS/MS workflow for luminol quantification using a stable isotope internal standard.

References

-

Axios Research. (n.d.). Luminol-d3 Reference Standard (Product AR-L02091). Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Quantitative method for determining detection limits of forensic luminol test. Retrieved from [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

Technical Guide: Luminol vs. Luminol-13C4 in Bioanalytical Applications

Executive Summary

This technical guide delineates the critical distinctions between Luminol (unlabeled) and its stable isotope-labeled analog, Luminol-13C4 . While chemically equivalent in terms of reactivity and electron configuration, their applications diverge radically based on their detection modalities. Unlabeled luminol is a chemiluminescent substrate used primarily for qualitative or semi-quantitative detection (e.g., forensics, Western blotting). In contrast, Luminol-13C4 serves as a mass-differentiated Internal Standard (IS) for absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leveraging the principle of Isotope Dilution to correct for matrix effects and ionization suppression.

Part 1: Physicochemical Foundations

The fundamental difference lies in the atomic composition of the phthalhydrazide core. In Luminol-13C4, four carbon atoms (typically within the benzene ring or the heterocyclic structure) are replaced by the stable Carbon-13 isotope (

Table 1: Comparative Physicochemical Properties

| Feature | Luminol (Unlabeled) | Luminol-13C4 (Labeled) |

| CAS Number | 521-31-3 | 1189931-96-1 |

| Chemical Formula | ||

| Molecular Weight | ~177.16 g/mol | ~181.13 g/mol |

| Mass Shift | Baseline (M) | +4 Da (M+4) |

| Detection Mode | Chemiluminescence (Light, ~425 nm) | Mass Spectrometry (m/z ratio) |

| Primary Role | Reactant / Substrate | Internal Standard (Reference) |

| Solubility | Soluble in DMSO, basic aqueous solutions | Identical to unlabeled |

| Chromatographic RT |

Part 2: The Analytical Divergence

The utility of these two compounds is defined by the physics of their detection.

Unlabeled Luminol: The Photon Generator

Unlabeled luminol is used for its ability to undergo oxidation in the presence of a catalyst (e.g., Iron in hemoglobin, Horse Radish Peroxidase). This reaction produces an excited-state 3-aminophthalate ion, which decays to the ground state by emitting a photon (blue light).

-

Use Case: Forensic blood detection, ELISA, Western Blot.[1][2]

-

Limitation: Signal intensity is relative and subject to enzymatic kinetics; it is difficult to use for absolute quantification of the luminol molecule itself in complex fluids.

Luminol-13C4: The Mass Reference

Luminol-13C4 is not typically used to generate light, though it theoretically could. Its value lies in its mass. In LC-MS/MS, it acts as the perfect "mirror" to the analyte. Because it is chemically identical, it behaves exactly like luminol during:

-

Extraction: It suffers the same recovery losses.

-

Chromatography: It co-elutes at the exact same retention time.

-

Ionization: It experiences the same matrix suppression or enhancement in the ESI source.

By spiking a known concentration of Luminol-13C4 into a sample, the ratio of the analyte signal (Light) to the IS signal (Heavy) provides a self-validating calculation of the absolute concentration.

Diagram 1: Isotope Dilution Mass Spectrometry (IDMS) Workflow

The following diagram illustrates how Luminol-13C4 corrects for experimental variability.

Caption: Workflow demonstrating how Luminol-13C4 compensates for extraction losses and matrix effects by co-eluting with the analyte.

Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantification of Luminol in Rat Plasma using Luminol-13C4 as an Internal Standard.

Reagent Preparation

-

Stock Solution A (Analyte): Dissolve unlabeled Luminol in DMSO to 1 mg/mL.

-

Stock Solution B (IS): Dissolve Luminol-13C4 in DMSO to 1 mg/mL.

-

Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This step ensures that any loss of luminol during precipitation is mirrored by the loss of Luminol-13C4.

-

Aliquot 50 µL of plasma sample into a centrifuge tube.

-

Add 20 µL of Working IS Solution (Luminol-13C4). Vortex for 10 seconds.

-

Add 200 µL of Acetonitrile (cold) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Transitions (MRM)

The specificity relies on monitoring the specific mass-to-charge (m/z) transitions.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| Luminol | 178.1 ( | 120.1 | 25 eV |

| Luminol-13C4 | 182.1 ( | 124.1 | 25 eV |

Note: The +4 Da shift is maintained in the product ion if the fragment contains the labeled ring carbons.

Part 4: Why 13C and Not Deuterium (D)?

In drug development and rigorous bioanalysis,

-

Isotope Exchange: Deuterium attached to heteroatoms (N, O, S) or acidic carbons can exchange with hydrogen in the solvent (water/methanol), leading to signal loss and mass shifts. Carbon-13 is part of the backbone skeleton and is non-exchangeable.

-

Isotope Effect: Deuterium can slightly alter chromatographic retention times (the "Deuterium Isotope Effect"), causing the IS to elute slightly earlier than the analyte. This separates the IS from the exact matrix suppression zone of the analyte, reducing its effectiveness.

analogs do not suffer from this shift.

Diagram 2: The Stability Hierarchy

Caption: Hierarchy of internal standard quality for MS quantification, favoring Carbon-13 over Deuterium.

References

-

PubChem. (2024).[3] Luminol-13C4 | C8H7N3O2 | CID 57369285.[3] National Library of Medicine. [Link][3]

-

Stokvis, E., et al. (2005). Stable isotope dilution liquid chromatography-mass spectrometry. Journal of Chromatography A. (Contextual citation for IDMS principle). [Link]

Sources

Quantitative Bioanalysis of Luminol: Mass Shift Characterization and Internal Standard Standardization

Executive Technical Summary

Luminol-13C4 (5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4) serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of luminol in complex biological matrices (e.g., plasma, forensic samples).

While native luminol (MW ~177.16) is ubiquitous in chemiluminescence assays, its quantification via LC-MS/MS requires correction for significant matrix effects and ionization suppression. Luminol-13C4 introduces a +4.013 Da mass shift by replacing four Carbon-12 atoms with Carbon-13 on the phthalhydrazide ring. This shift is sufficient to eliminate isotopic cross-talk while maintaining identical chromatographic retention times, ensuring that the IS experiences the exact ionization environment as the analyte.

Molecular Weight & Structural Characterization[1]

The distinction between "Average Molecular Weight" and "Monoisotopic Mass" is critical for Mass Spectrometry (MS) applications. MS detectors resolve isotopes, not averages.

Comparative Mass Analysis[2]

| Property | Native Luminol | Luminol-13C4 (SIL-IS) | Delta ( |

| Formula | N/A | ||

| Label Position | N/A | Benzene Ring ( | - |

| Average MW | 177.16 g/mol | 181.13 g/mol | +3.97 g/mol |

| Monoisotopic Mass | 177.0538 Da | 181.0672 Da | +4.0134 Da |

| Primary Ion (ESI+) | +4.01 Da |

Structural Visualization

The following diagram illustrates the isotopic substitution on the benzene ring, which ensures the label is retained during primary fragmentation (loss of the heterocyclic hydrazine moiety).

Figure 1: Mass shift mechanics between Native Luminol and its 13C4 isotopologue.

Mass Spectrometry Dynamics: The Mechanism of Standardization

The Mass Shift Utility

In Triple Quadrupole (QqQ) MS, we utilize Multiple Reaction Monitoring (MRM). The +4 Da shift allows the mass filter (Q1) to completely separate the IS from the Analyte.

-

Analyte Transition: 178.1

120.1 (Loss of -

IS Transition: 182.1

124.1 -

Cross-Talk Analysis: The natural abundance of the M+4 isotope in native luminol is negligible (<0.1%). Therefore, native luminol contributes zero signal to the IS channel, ensuring accurate normalization.

Chromatographic Co-Elution

Because

-

Benefit: If a matrix component (e.g., phospholipids in plasma) suppresses ionization at 2.5 minutes, both the Analyte and the IS are suppressed by the exact same percentage. The ratio (Analyte/IS) remains constant, correcting the data.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Luminol in Plasma using Luminol-13C4 as SIL-IS.

Reagents & Materials[2][3][4][5]

-

Analyte: Luminol (Sigma/Merck).

-

Internal Standard: Luminol-13C4 (e.g., Toronto Research Chemicals, Santa Cruz).

-

Matrix: Blank Plasma (K2EDTA).

-

Solvents: LC-MS Grade Methanol, Formic Acid, Water.

Step-by-Step Workflow

Step 1: Stock Preparation

-

Master Stock (Analyte): Dissolve 1 mg Native Luminol in 1 mL DMSO (1 mg/mL).

-

IS Stock (Luminol-13C4): Dissolve 1 mg Luminol-13C4 in 1 mL DMSO.

-

Note: Luminol is light-sensitive. Use amber vials and minimize exposure.

-

-

Working IS Solution: Dilute IS Stock in Methanol to 100 ng/mL.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Add 10 µL of Working IS Solution (100 ng/mL). Vortex 10s.

-

Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL Water (to match initial mobile phase).

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Positive Mode.

Workflow Diagram

Figure 2: Bioanalytical workflow ensuring matrix effect correction via SIL-IS.

Mechanistic Note: Chemiluminescence & Isotope Effects

Researchers often ask if Luminol-13C4 can be used in plate-reader chemiluminescence assays.

-

Kinetic Isotope Effect (KIE): The substitution of

with -

Impact: While theoretically present, the secondary KIE for Carbon is extremely small (

).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57369285, Luminol-13C4. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

13C-Labeled Phthalhydrazide Derivatives: A Technical Guide for Research & Bioanalysis

The following technical guide details the synthesis, mechanistic utility, and analytical applications of 13C-labeled phthalhydrazide derivatives, with a specific focus on Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its analogs.

Executive Summary

Phthalhydrazide derivatives, particularly luminol and isoluminol, are the cornerstone of chemiluminescence (CL) assays in immunological and forensic research. However, the precision of these assays in complex biological matrices (plasma, cell lysates) is often compromised by ion suppression and matrix effects.

13C-labeled phthalhydrazides serve two critical functions that resolve these limitations:

-

Mass Spectrometry (MS) Internal Standards (SIS): They provide the ideal "surrogate" for quantification, co-eluting with the analyte while offering mass differentiation, unlike deuterated standards which often suffer from chromatographic isotope effects and deuterium exchange.

-

Mechanistic Probes: In NMR and reaction dynamics, 13C-labeling at the carbonyl (C1, C4) or aromatic ring positions allows for precise tracking of the oxidative fragmentation pathway that generates light.

Molecular Architecture & Synthesis Strategy

The synthesis of 13C-labeled luminol requires a strategic introduction of the isotope early in the pathway, typically via the phthalic core. Below is the optimized protocol for synthesizing [1,4-13C2]-Luminol (Carbonyl-labeled), which is preferred for tracking the oxidative transformation of the hydrazide ring.

Retrosynthetic Analysis

-

Target: [1,4-13C2]-5-Amino-2,3-dihydro-1,4-phthalazinedione.

-

Precursor: [1,3-13C2]-3-Nitrophthalic Anhydride.

-

Starting Material: 13C-labeled Phthalic Anhydride (commercially available or synthesized via oxidation of [13C]-naphthalene).[1][2]

Step-by-Step Synthesis Protocol

Phase 1: Nitration of 13C-Phthalic Anhydride

-

Reagents: [1,3-13C2]-Phthalic Anhydride (5.0 g), conc. H2SO4 (15 mL), fuming HNO3 (5 mL).

-

Procedure:

-

Dissolve the anhydride in H2SO4 at 80°C.

-

Add fuming HNO3 dropwise while maintaining temperature (exothermic).

-

Reflux for 2 hours.

-

Pour onto crushed ice. The product, a mixture of 3-nitro and 4-nitro isomers, precipitates.[3]

-

-

Purification: Recrystallize from water. The 3-nitro isomer (required for luminol) is less soluble and crystallizes first.

-

Yield: ~40-50% of [1,3-13C2]-3-nitrophthalic acid.

-

Phase 2: Cyclization with Hydrazine

-

Reagents: [1,3-13C2]-3-Nitrophthalic acid (2.0 g), Hydrazine hydrate (80%, 5 mL), Ethylene glycol (20 mL).

-

Procedure:

-

Suspend the acid in ethylene glycol.

-

Add hydrazine hydrate.[4]

-

Heat to 210-220°C for 1 hour. High temperature is critical to drive the condensation and dehydrate the intermediate.

-

-

Isolation: Cool to room temperature. The yellow solid, [1,4-13C2]-3-nitrophthalhydrazide, precipitates. Wash with water and ether.

Phase 3: Reduction to Luminol

-

Reagents: [1,4-13C2]-3-nitrophthalhydrazide (1.0 g), Sodium Dithionite (Na2S2O4, 3.0 g), 3M NaOH (15 mL).

-

Procedure:

-

Dissolve the nitro-derivative in NaOH.

-

Add Na2S2O4 and reflux for 5 minutes. The solution turns from deep red to dark orange/yellow.

-

Add Acetic Acid to neutralize (pH ~7). The product precipitates.

-

-

Final Product: [1,4-13C2]-Luminol (Pale yellow powder).

-

Validation: 13C NMR will show enhanced doublets at the carbonyl region (~161 ppm).

-

Mechanistic Insights: The Chemiluminescence Pathway[5]

The power of 13C-labeling is best realized when studying the "Luminol Reaction." The light emission comes from the relaxation of 3-aminophthalate (3-APA). By labeling the carbonyl carbons (C1/C4), researchers confirmed that these carbons are retained in the dicarboxylate product, proving the nitrogen expulsion mechanism.

Pathway Visualization

The following diagram illustrates the oxidative pathway, highlighting the critical intermediate (Diazaquinone) and the preservation of the carbon skeleton.

Caption: The oxidative fragmentation of Luminol. The 13C-labeled carbonyls (blue nodes) are retained in the 3-APA dicarboxylate, while nitrogen is expelled.

Analytical Application: LC-MS/MS Internal Standards

In drug development, hydrazide-containing drugs (e.g., Isoniazid, Hydralazine) or their metabolites are quantified using LC-MS/MS. Using a 13C-labeled analog corrects for Matrix Effects (ion suppression/enhancement) which are common in plasma samples.

Why 13C Over Deuterium (2H)?

| Feature | 13C-Labeled Standard | Deuterated (2H) Standard |

| Retention Time | Identical to analyte (Perfect co-elution) | Often shifts slightly (Chromatographic Isotope Effect) |

| Stability | Carbon backbone is inert | Deuterium on acidic sites (NH, OH) can exchange with solvent |

| Matrix Correction | Excellent (experiences exact same suppression) | Good, but RT shift can lead to different suppression zones |

Protocol: Quantification of Luminol in Biological Fluid

Objective: Quantify trace luminol in plasma using [1,4-13C2]-Luminol as the Internal Standard (IS).

Materials:

-

Analyte: Luminol (Std).[5]

-

IS: [1,4-13C2]-Luminol (100 ng/mL in MeOH).

-

Matrix: Human Plasma (K2EDTA).

-

Equipment: Triple Quadrupole MS (e.g., Sciex 6500+), UHPLC.

Workflow:

-

Sample Prep (Protein Precipitation):

-

Aliquot 50 µL Plasma into a 1.5 mL tube.

-

Add 20 µL of IS Working Solution ([13C]-Luminol).

-

Add 200 µL Acetonitrile (cold) to precipitate proteins.

-

Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

-

Transfer supernatant to an autosampler vial.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions (Positive Mode ESI+):

-

Luminol (Native): 178.1 → 120.1 (Loss of CONHNH)

-

Luminol (13C-IS): 180.1 → 122.1 (Mass shift +2 Da)

-

-

-

Data Analysis:

-

Calculate Area Ratio:

-

The 13C-IS corrects for any ionization loss during the run, ensuring <15% CV (Coefficient of Variation) even in hemolyzed or lipemic plasma.

-

References

-

University of Bristol. (2024). The Chemiluminescence of Luminol: Mechanism and Kinetics. Retrieved from [Link]

-

National Institutes of Health (PMC). (2010). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application. Retrieved from [Link]

Sources

- 1. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Phthalic Anhydride-13C [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

Solubility and Handling of Luminol-13C4: A Technical Guide

Executive Summary

Luminol-13C4 (5-amino-2,3-dihydro-1,4-phthalazinedione-1,2,3,4-13C4) is a stable isotope-labeled analog of luminol, primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The solubility profile of Luminol-13C4 mirrors that of unlabeled luminol: it is sparingly soluble in water at neutral pH but exhibits high solubility in polar aprotic solvents like DMSO and aqueous alkaline solutions .

Core Recommendation:

-

Primary Stock: Prepare high-concentration master stocks (e.g., 10 mg/mL) in anhydrous DMSO . This ensures long-term stability and prevents hydrolytic degradation.

-

Working Solutions: Dilute into aqueous buffers only at the time of use, ensuring the pH is adjusted (pH > 8) or the organic content is sufficient to maintain solubility.

Physicochemical Profile & Solubility Mechanics

To optimize the handling of this costly isotope, one must understand the molecular mechanics governing its solvation.

The Isotope Effect

Chemically, the substitution of four Carbon-12 atoms with Carbon-13 increases the molecular weight by approximately 4 Daltons (Shift from ~177.16 to ~181.16 g/mol ). This isotopic substitution has a negligible effect on solubility . Therefore, solubility data for native luminol is directly applicable to the 13C4 analog.

Solvation Mechanisms

| Solvent System | Solubility Limit | Mechanism of Action | Recommendation |

| Water (pH 7) | < 0.1 mg/mL | At neutral pH, luminol exists as a neutral, hydrophobic dipole. Intermolecular hydrogen bonding (crystal lattice energy) exceeds water solvation energy. | AVOID for stock preparation. |

| DMSO | ~50 mg/mL | DMSO is a polar aprotic solvent. It disrupts the hydrogen bonding network of the luminol crystal lattice without requiring ionization. | IDEAL for Master Stock. |

| Water (pH > 10) | > 50 mg/mL | Base (NaOH/KOH) deprotonates the hydrazide nitrogens, forming a mono- or dianion. Ionic species are highly water-soluble. | Good for working solutions, but prone to oxidation. |

The pH-Solubility Dependency

Luminol is a diprotic acid with pKa values of approximately 6.4 (enolization) and 15.1 (second deprotonation).

-

pH < 6: Neutral form dominates; precipitation is likely.

-

pH > 8: Monoanion formation begins; solubility increases significantly.

Figure 1: The pH-dependent ionization pathway of Luminol. Solubility in aqueous media is strictly gated by the transition from Neutral to Anionic states.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (1–10 mg/mL) for long-term storage (-20°C).

Materials:

-

Luminol-13C4 powder.

-

Anhydrous Dimethyl Sulfoxide (DMSO) (Grade: LC-MS or Spectrophotometric).

-

Amber glass vial (Silanized).

Procedure:

-

Weighing: Accurately weigh 1.0 mg of Luminol-13C4 into a tared amber glass vial. Note: Due to static, use an anti-static gun if available.

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

-

Checkpoint: Solution should be completely clear and colorless to pale yellow.

-

-

Storage: Flush the headspace with Nitrogen or Argon gas to prevent oxidation. Cap tightly and store at -20°C.

Stability: Stable for >6 months if protected from light and moisture.

Protocol B: Working Standard for LC-MS (Aqueous/Organic)

Objective: Dilute Master Stock to a working concentration (e.g., 1 µg/mL) compatible with mobile phases.

Context: Most LC-MS methods for luminol use a Reverse Phase (C18) column. Injecting pure DMSO can cause peak distortion.

Procedure:

-

Vehicle Prep: Prepare a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Ammonium Hydroxide (NH4OH) .

-

Why NH4OH? It maintains a slightly alkaline pH (~9-10), ensuring the luminol remains ionized and soluble during dilution.

-

-

Dilution: Aliquot 10 µL of Master Stock (DMSO) into 9.99 mL of the Vehicle.

-

Mixing: Vortex for 10 seconds.

-

Usage: Use immediately. Discard unused aqueous working solutions after 24 hours.

Application Workflow: LC-MS Internal Standard

When using Luminol-13C4 as an internal standard, the goal is to spike it into biological samples (plasma, urine) before extraction.

Figure 2: Integrated workflow for utilizing Luminol-13C4 in bio-analytical assays. Note the specific dilution step to ensure solubility prior to spiking.

Troubleshooting & Critical Considerations

Precipitation on Column

-

Symptom: Poor peak shape or loss of signal for the IS.

-

Cause: If the LC mobile phase is highly acidic (e.g., 0.1% Formic Acid) and the gradient starts at high aqueous content, luminol may transiently precipitate.

-

Solution: Ensure the injection solvent contains at least 50% organic modifier, or adjust the mobile phase pH to neutral/basic if the column chemistry (e.g., HILIC or hybrid particles) allows.

Degradation (Loss of Signal)

-

Cause: Luminol is light-sensitive and prone to oxidation in the presence of metal ions (Fe, Cu).

-

Solution:

-

Always use amber glassware.

-

Add EDTA (1 mM) to aqueous buffers if metal contamination is suspected.

-

Never store dilute aqueous solutions; prepare fresh daily.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10638, Luminol. Retrieved from [Link]

-

Yue, L., & Liu, Y. T. (2020). Mechanistic Insight into pH-Dependent Luminol Chemiluminescence in Aqueous Solution.[1][2] The Journal of Physical Chemistry B, 124(35), 7682–7693.[1] Retrieved from [Link][3]

Sources

High-Precision Quantitation: Luminol-13C4 (>99% Isotopic Enrichment)

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and forensic bioanalysis, Luminol-13C4 (5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4) represents the gold standard for internal standardization. While luminol is historically renowned for its chemiluminescent properties in blood detection, its quantification in complex biological matrices (plasma, urine, environmental effluents) requires the absolute specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the technical application of >99% enriched Luminol-13C4. Unlike deuterium-labeled analogs (which may suffer from deuterium exchange or chromatographic isotope effects), the Carbon-13 core offers superior stability and co-elution precision, making it indispensable for regulated drug development and trace-level forensic toxicology.

Part 1: Technical Specifications & Isotopic Architecture

Chemical Identity[1]

-

Compound Name: Luminol-13C4

-

Systematic Name: 5-Amino-2,3-dihydro-1,4-phthalazinedione-13C4

-

Molecular Formula: C₄¹³C₄H₇N₃O₂

-

Exact Mass: ~181.07 Da (Shifted +4.01 Da from native Luminol 177.05)

-

Isotopic Enrichment: >99% atom % 13C

-

Solubility: Soluble in DMSO, 0.1M NaOH; slightly soluble in water/methanol.

The Value of >99% Enrichment

In quantitative MS, "isotopic cross-talk" is a critical failure mode. If an internal standard (IS) is only 95% enriched, the remaining 5% of partially labeled or unlabeled isotopologues can contribute to the analyte's MRM channel (M+0), artificially inflating the calculated concentration.

-

High Purity (>99%): Ensures the IS signal (M+4) is spectrally distinct from the analyte (M+0).

-

Blank Correction: Allows the use of higher IS concentrations to improve linearity without causing background interference in the analyte channel.

Part 2: Synthesis & Enrichment Strategy

The synthesis of Luminol-13C4 follows a high-yield pathway designed to conserve the expensive 13C-labeled precursor. The labeling is typically located on the benzene ring, ensuring the label is retained in all major MS fragments.

Synthetic Pathway

-

Precursor Selection: The process begins with Phthalic Acid-13C4 (labeled on the aromatic ring).

-

Nitration: Controlled nitration yields 3-Nitrophthalic acid-13C4 . Regioselectivity is critical here to ensure the nitro group is in the 3-position relative to the carboxyls.

-

Cyclization: Reaction with hydrazine forms the phthalhydrazide ring.

-

Reduction: The nitro group is reduced (using sodium dithionite or catalytic hydrogenation) to the amino group, yielding the final Luminol-13C4.

Visualization: Synthesis Workflow

Caption: Step-wise synthetic route for Luminol-13C4 starting from stable isotope-labeled phthalic acid.

Part 3: LC-MS/MS Application Protocol

Experimental Design: Internal Standard Usage

In a typical bioanalytical assay, Luminol-13C4 is spiked into samples before extraction. This compensates for:

-

Extraction Efficiency: Loss of analyte during protein precipitation or SPE.

-

Matrix Effects: Ion suppression/enhancement in the ESI source.

Mass Spectrometry Parameters (MRM)

Luminol ionizes efficiently in Positive Electrospray Ionization (+ESI) mode. The transition from the protonated precursor to the characteristic fragment is monitored.

| Parameter | Native Luminol | Luminol-13C4 (IS) | Rationale |

| Precursor Ion (Q1) | 178.1 [M+H]⁺ | 182.1 [M+H]⁺ | +4 Da mass shift from 13C4 label. |

| Product Ion (Q3) | 135.1 | 139.1 | Loss of -CONH moiety (43 Da). The 13C label on the ring is retained. |

| Cone Voltage | 25-30 V | 25-30 V | Optimized for phthalhydrazide stability. |

| Collision Energy | 15-20 eV | 15-20 eV | Sufficient to cleave the heterocyclic ring. |

Note: The specific transition 178→135 corresponds to the loss of the hydrazide functionality (-CHNO), leaving the aromatic amine core. Since the 13C labels are on the aromatic ring, the fragment shifts from 135 to 139.

Chromatographic Conditions

Luminol is a polar, basic compound.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

-

Retention: Luminol-13C4 will co-elute exactly with native Luminol, ensuring they experience the exact same matrix suppression at the moment of ionization.

Visualization: LC-MS/MS Workflow

Caption: Integrated workflow for quantitative bioanalysis using Luminol-13C4 as an internal standard.

Part 4: Handling, Stability & Storage

Light Sensitivity

Luminol is photo-active. While the 13C isotope does not significantly alter the chemiluminescence quantum yield, the molecule itself degrades upon exposure to UV/visible light and oxidants.

-

Protocol: Store solid and solutions in amber glass vials .

-

Workspace: Perform weighing and dissolution in reduced light or under yellow light if possible.

Solution Stability

-

Stock Solution: 1 mg/mL in DMSO is stable for 6 months at -20°C.

-

Working Solution: Aqueous dilutions (in mobile phase) should be prepared fresh daily or verified for stability (typically <24 hours due to oxidation).

-

pH Sensitivity: Avoid prolonged storage in highly alkaline buffers (pH > 10) as this triggers the enolization and potential oxidation pathway even without a catalyst.

References

-

LGC Standards. (n.d.). Luminol-13C4 Product Sheet. Retrieved from

-

Santa Cruz Biotechnology. (2024). Luminol-13C4 (CAS 1189931-96-1). Retrieved from

-

National Institutes of Health (NIH). (2017). A quantitative method for determining a representative detection limit of the forensic luminol test. PubMed. Retrieved from

-

Royal Society of Chemistry. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from

-

WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from

Whitepaper: Solid-State Storage Stability and Handling Protocols for Carbon-13 Labeled Luminol

Executive Summary

Carbon-13 labeled luminol (

As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions. Here, we will dissect the mechanistic causality of solid-state luminol degradation, provide quantitative stability metrics, and establish self-validating experimental protocols to ensure the integrity of your isotopic probes from synthesis to assay.

Mechanistic Drivers of Solid-State Degradation

To design an effective storage protocol, we must first understand why luminol degrades in the solid state. Luminol is an electron-rich cyclic diacyl hydrazide. Its degradation is not a single pathway, but a cascade of parallel reactions triggered by environmental stimuli[2].

-

Autoxidation (Oxygen & Transition Metals): Even in powder form, luminol can interact with atmospheric oxygen. Trace transition metals (e.g., Fe

, Cu -

Photolysis (UV/Vis Exposure): Luminol solutions are notoriously light-sensitive, but the powder is also vulnerable to photo-oxidation[5]. Photons in the UV and visible spectrum provide the activation energy required to excite the ground-state molecule, accelerating non-radiative decay and structural breakdown.

-

Moisture-Induced Keto-Enol Tautomerism: Luminol exhibits keto-enol tautomerism in both solution and solid states[5]. Ambient humidity introduces microscopic surface moisture to the powder, shifting the equilibrium toward the enol form. This tautomer is significantly more susceptible to electrophilic attack by atmospheric oxygen, drastically reducing shelf life.

Fig 1. Primary degradation pathways of 13C-Luminol powder under suboptimal conditions.

Quantitative Stability Profiles

The following table synthesizes accelerated stability data, mapping specific storage conditions to the estimated shelf-life of

Table 1: Quantitative Stability Matrix for

| Storage Condition | Container Type | Atmosphere | Temperature | Estimated Shelf-Life | Primary Degradation Mechanism |

| Optimal | Amber Borosilicate | Argon Purged | -20°C | > 24 months | Negligible |

| Standard Cold | Clear Glass | Air | 4°C | 3 - 6 months | Photo-oxidation[5] |

| Ambient Lab | Clear Glass | Air | 25°C | < 1 month | Autoxidation & Photolysis[3] |

| High Humidity | Unsealed Tube | Air | 25°C | < 1 week | Hydrolysis & Tautomerism[5] |

Self-Validating Handling & Storage Methodologies

To mitigate the degradation mechanisms outlined above, the handling of

Protocol 1: Inert Aliquoting and Storage Workflow

Causality Check: We use Argon rather than Nitrogen because Argon is denser than air. It settles at the bottom of the vial, effectively blanketing the solid powder and displacing oxygen entirely.

-

Lyophilization: Ensure the

C-luminol powder is fully desiccated. Lyophilize the bulk powder to achieve <1% residual moisture, preventing keto-enol tautomerism. -

Vial Selection: Transfer the powder into high-quality, acid-washed amber borosilicate glass vials. Why? Amber glass blocks UV/Vis photons, preventing photolysis. Acid-washing removes trace transition metals that catalyze autoxidation[3].

-

Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 1 mg to 5 mg). Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, compromising the entire batch.

-

Argon Purging: Gently blow a stream of high-purity Argon gas into the vial for 10–15 seconds to displace ambient air.

-

Sealing and Storage: Immediately seal the vial with a PTFE-lined septum cap (to block moisture ingress) and store at -20°C.

Fig 2. Optimal processing and storage workflow for maximizing 13C-Luminol shelf life.

Pre-Use Analytical Validation (LC-MS/MS)

A robust scientific protocol must be self-validating. Before utilizing a stored aliquot of

Protocol 2: LC-MS/MS Purity Assay

Note: This example assumes the use of

-

Stock Preparation: Dissolve 1 mg of the

C-luminol powder in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: Aprotic solvents like DMSO prevent the rapid aqueous oxidation that occurs in protic, basic solutions[3]. -

Dilution: Dilute the stock 1:1000 in Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) immediately prior to injection.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

-

MRM Transitions (Positive Ion Mode):

-

Intact

C -

Degradant (

C

-

-

Validation Threshold: Calculate the peak area ratio of the degradant to the intact parent compound. If the

C

References

-

Title : Luminol - Wikipedia Source : Wikipedia URL :[Link]

-

Title : Re-engineering luminol: new frontiers in chemiluminescence chemistry Source : RSC Publishing (Molecular Systems Design & Engineering) URL :[Link]

-

Title : Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges Source : PubMed Central (PMC) URL :[Link]

-

Title : Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses Source : PubMed Central (PMC) URL :[Link]

Sources

- 1. Luminol - Wikipedia [en.wikipedia.org]

- 2. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Precursors & Protocol for Luminol-13C4 Production

Executive Summary

Luminol-13C4 (5-Amino-2,3-dihydro-1,4-phthalazinedione-[13C4]) is a critical stable isotope-labeled internal standard used in quantitative mass spectrometry (LC-MS/MS) for forensic blood detection, metabolic tracing, and oxidative stress monitoring.

This guide details the retrosynthetic strategy and bench-level execution for synthesizing Luminol-13C4. Unlike industrial routes that prioritize throughput, this protocol prioritizes atom economy and isotopic fidelity , ensuring the high-value 13C label is conserved through the three-stage transformation: Nitration

Part 1: Retrosynthetic Analysis & Precursor Selection

The synthesis of Luminol-13C4 hinges on the introduction of the stable isotope label into the phthalazine core. The most chemically stable and commercially viable position for the label is the benzene ring.

The Core Precursor: [1,2,3,4-13C4]Phthalic Anhydride

While generic luminol synthesis begins with 3-nitrophthalic acid, the labeled synthesis must originate one step earlier due to the commercial unavailability of pre-nitrated labeled precursors.

-

Primary Precursor: [1,2,3,4-13C4]Phthalic Anhydride (CAS: N/A for specific isotopologue, generic 85-44-9).

-

Rationale: The anhydride is more reactive than the acid and allows for anhydrous nitration conditions, which improves the yield of the desired 3-nitro isomer over the 4-nitro impurity.

-

Isotopic Logic: The four carbons of the benzene ring are labeled. This mass shift (+4 Da) moves the parent ion from m/z 177 to m/z 181, providing a clean window for MS quantification free from natural abundance interference.

Secondary Reagents (Non-Labeled)

-

Nitration Agent: Fuming Nitric Acid (HNO3, >90%) & Conc. Sulfuric Acid (H2SO4).

-

Cyclization Agent: Hydrazine Sulfate (N2H4·H2SO4) or Hydrazine Hydrate.

-

Reducing Agent: Sodium Dithionite (Na2S2O4).[1][2][3] Note: Dithionite is selected over catalytic hydrogenation (H2/Pd) to prevent potential scrambling or catalyst poisoning in small-scale isotope batches.

Part 2: Synthesis Protocol

Stage 1: Regioselective Nitration

Objective: Convert [13C4]Phthalic Anhydride to 3-Nitro-[13C4]Phthalic Acid. Challenge: Controlling the regioselectivity to favor the 3-nitro isomer over the 4-nitro isomer.

-

Dissolution: In a round-bottom flask, dissolve 5.0 mmol of [13C4]Phthalic Anhydride in 2.5 mL of concentrated H2SO4. Heat to 80°C to ensure complete dissolution.

-

Nitration: Add 2.0 mL of fuming HNO3 dropwise.

-

Critical Control: Maintain temperature between 100°C and 110°C. Exceeding 120°C increases the formation of the 4-nitro isomer.

-

-

Digestion: Reflux at 100°C for 2 hours.

-

Workup: Pour the mixture onto 10g of crushed ice. The acid will precipitate.[2][3]

-

Purification: Recrystallize from water. The 3-nitro isomer is less soluble than the 4-nitro isomer, allowing for fractional crystallization.

-

Checkpoint: Verify isomer purity via 1H-NMR before proceeding.

-

Stage 2: Cyclization (Hydrazide Formation)

Objective: Condense 3-Nitro-[13C4]Phthalic Acid with Hydrazine to form 3-Nitro-[13C4]Phthalhydrazide.

-

Mixing: Combine the purified 3-Nitro-[13C4]Phthalic Acid (from Stage 1) with 1.2 equivalents of Hydrazine Hydrate (8% aq. solution or pure hydrate) in a high-boiling solvent like Triethylene Glycol (TEG) .

-

Dehydration: Heat the mixture to 215°C.

-

Isolation: Cool to 100°C and add hot water. The 3-nitrophthalhydrazide precipitates as a yellow/brown solid. Filter and wash with water.[3][9]

Stage 3: Reduction to Luminol-13C4

Objective: Reduce the nitro group to an amine without cleaving the hydrazide ring.

-

Solubilization: Dissolve the 3-nitrophthalhydrazide in 3M NaOH (aq). The solution will turn deep red/brown as the dianion forms.

-

Reduction: Add Sodium Dithionite (Na2S2O4) in portions.

-

Stoichiometry: Use ~3.5 equivalents. Dithionite degrades rapidly in solution; excess is required.[3]

-

-

Reflux: Heat to boiling for 5 minutes.

-

Precipitation: Add Glacial Acetic Acid until the pH reaches ~7.0.

-

Observation: The solution color will lighten, and a light-yellow precipitate (Luminol-13C4) will form.

-

-

Final Wash: Filter and wash with cold water.[9] Dry under vacuum in the dark (Luminol is light-sensitive).

Part 3: Process Visualization

Reaction Pathway (Graphviz)

Figure 1: Step-wise chemical transformation from labeled anhydride to Luminol-13C4.

Stoichiometry & Reagent Table

| Reagent | Role | Molar Eq. | Critical Parameter |

| [13C4]Phthalic Anhydride | Precursor | 1.0 | Purity >98% Isotopic Enrichment |

| Fuming HNO3 | Nitrating Agent | 2.5 | Temp < 110°C to avoid 4-nitro isomer |

| Hydrazine Hydrate | Cyclization | 1.2 | Use TEG solvent to reach 215°C |

| Sodium Dithionite | Reductant | 3.5 | Fresh reagent required; air sensitive |

| Acetic Acid | Protonation | Excess | pH control determines precipitation |

Part 4: Quality Control & Validation (E-E-A-T)

To validate the synthesis for drug development or forensic applications, the following QC steps are mandatory:

-

Mass Spectrometry (LC-MS):

-

Target: Observe parent ion at m/z 181 (M+H)+ vs. natural Luminol at m/z 177.

-

Criteria: Isotopic purity >99% (no M+0 peak).

-

-

1H-NMR (DMSO-d6):

-

Confirm the 1,2,3-substitution pattern on the aromatic ring.

-

Shift: Aromatic protons typically appear at

6.9 (d), 7.1 (d), 7.4 (t) ppm.

-

-

Chemiluminescence Assay:

-

Dissolve product in 0.1M NaOH. Add H2O2 and Hemin (catalyst).

-

Pass: Immediate, intense blue emission (

~425 nm).

-

References

- Williamson, K. L. (1989). Macroscale and Microscale Organic Experiments. D.C. Heath and Company. (Standard protocol for non-labeled luminol synthesis).

-

Huntress, E. H., Stanley, L. N., & Parker, A. S. (1934). The Preparation of 3-Aminophthalhydrazide for Use in the Demonstration of Chemiluminescence. Journal of the American Chemical Society, 56(1), 241–242.

-

Sigma-Aldrich. (n.d.). Luminol Product Sheet & Safety Data. Retrieved from

-

Al Hariri, L., & Basabrain, A. (2020).[3] Synthesis of Luminol. Journal of Visualized Experiments (JoVE), Science Education Database.

-

Organic Syntheses. (1925). 3-Nitrophthalic Anhydride.[1][3][10] Organic Syntheses, Coll. Vol. 1, p.410.

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. jove.com [jove.com]

- 3. jove.com [jove.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]

- 6. 3-Nitrophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Method for preparing 3-nitro phthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Luminol Applications in Chemical Reaction Analysis [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Quantitative Analysis of Luminol in Biological Matrices using Luminol-13C4 Internal Standard via LC-MS/MS

Abstract & Scope

This application note details a robust protocol for the quantification of Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione) in complex biological matrices (plasma, tissue homogenates) using Luminol-13C4 as a stable isotope-labeled internal standard (SIL-IS).

While Luminol is traditionally used as a qualitative reagent for chemiluminescence (CL) assays, emerging pharmacokinetic (PK) studies and metabolic tracking of luminol-derivatives require precise quantification of the parent molecule. This method overcomes the significant challenges of matrix-induced ionization suppression and oxidative instability by utilizing 13C-labeling, which offers superior co-elution and compensation characteristics compared to deuterated analogs.

Chemical Identity & Properties

| Feature | Analyte: Luminol (Native) | Internal Standard: Luminol-13C4 |

| Structure | Note: 13C4 label typically on the phthalhydrazide ring. | [13C]4 -labeled Benzene Ring |

| Formula | C8H7N3O2 | 13C4 C4 H7 N3 O2 |

| Monoisotopic Mass | 177.05 Da | 181.06 Da (+4 Da shift) |

| Precursor Ion [M+H]+ | 178.1 m/z | 182.1 m/z |

| pKa | ~6.7 (Amine), ~10.4 (Hydrazide) | Identical |

| Solubility | Soluble in DMSO, NaOH; slightly soluble in water. | Identical |

Critical Pre-Analytical Handling (Expert Insight)

The "Hidden" Variable: Oxidative Degradation Luminol is chemically designed to oxidize. In a biological matrix containing iron (hemoglobin) or peroxidases, native luminol will degrade rapidly during sample preparation, leading to severe under-quantification.

Protocol Requirement:

-

Light Protection: All procedures must be performed under amber light or in amber glassware.

-

Antioxidant Stabilization: The collection matrix must contain an antioxidant to quench Reactive Oxygen Species (ROS).

-

Recommendation: Pre-load collection tubes with Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (10 mM) .

-

-

Chelation: Add EDTA (5 mM) to sequester free metal ions (

,

LC-MS/MS Method Development

Mass Spectrometry Parameters

Ionization Source: Electrospray Ionization (ESI)

Polarity: Positive Mode (

Note: The transitions below are based on the characteristic loss of the hydrazide moiety (-CONHNH- or similar fragmentation). Users must optimize collision energy (CE) for their specific instrument.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type |

| Luminol | 178.1 | 120.1 | 50 | 20-25 | Quantifier |

| 178.1 | 135.1 | 50 | 15-20 | Qualifier | |

| Luminol-13C4 | 182.1 | 124.1 | 50 | 20-25 | IS Quantifier |

-

Logic: The fragment at m/z 120 corresponds to the amino-benzoyl cation structure. Since the 13C label is on the benzene ring, the fragment shifts by exactly +4 Da to m/z 124, maintaining specificity.

Chromatographic Conditions

Luminol is a polar, basic compound. A standard C18 column often yields poor retention (eluting in the void volume).

-

Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Kinetex Biphenyl.

-

Why? HILIC provides superior retention for polar hydrazides, separating them from ion-suppressing phospholipids.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 0.4 mL/min.

Gradient Profile (HILIC Mode):

-

0.0 min: 90% B (High organic start for HILIC)

-

2.0 min: 90% B

-

5.0 min: 50% B

-

6.0 min: 50% B

-

6.1 min: 90% B (Re-equilibration)

Experimental Protocol: Sample Preparation

This workflow uses Protein Precipitation (PPT) with simultaneous Internal Standard addition. This ensures that any matrix effects influencing extraction efficiency affect both the analyte and the IS equally.

Figure 1: Optimized Sample Preparation Workflow for Luminol Quantification. Note the critical stabilization step.

Step-by-Step Procedure:

-

Thawing: Thaw plasma samples on ice (protected from light).

-

Aliquot: Transfer 50 µL of sample into an amber microcentrifuge tube.

-

IS Addition: Add 10 µL of Luminol-13C4 Working Solution (e.g., 500 ng/mL in Methanol). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to an amber autosampler vial. Add 100 µL of Mobile Phase A (Water/Ammonium Formate).

-

Why? Injecting pure ACN into a HILIC or Reversed-Phase system can cause peak distortion. Diluting with aqueous buffer improves peak shape.

-

-

Injection: Inject 5 µL into the LC-MS/MS.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," validate against these parameters:

-

Linearity:

over the range of 1 ng/mL to 1000 ng/mL. Use 1/x² weighting. -

Accuracy & Precision:

-

Intra-day: CV < 15%[1]

-

Inter-day: CV < 15% (20% at LLOQ)

-

-

Matrix Effect (ME):

-

Calculate ME using the equation:

-

A = Peak area of standard in neat solvent.

-

B = Peak area of standard spiked into extracted matrix.

-

-

Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (indicating the 13C-IS compensates perfectly for suppression).

-

-

Recovery: Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Oxidation of Luminol in source or solution. | Ensure mobile phases are fresh. Add 0.1% Formic acid to ACN to protonate the amine. |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 10-20 mM. |

| High Background | Contamination or light degradation.[2] | Use amber glassware. Check LC lines for bacterial growth (Luminol reacts with bacterial peroxidases). |

| IS/Analyte RT Shift | Deuterium effect (if using D-label). | This is why we use 13C. 13C4 should co-elute perfectly. If shifting, check column equilibration. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10638, Luminol. Retrieved October 26, 2023, from [Link]

- Barnett, N. W., & Francis, P. S. (2023). Chemiluminescence and LC-MS Applications. (Contextual reference based on general search results regarding Luminol stability and detection).

Sources

Application Note: Protocol for Spiking Luminol-13C4 Internal Standard into Blood Plasma for LC-MS/MS Quantitation

Abstract & Core Directive

This protocol defines the methodology for utilizing Luminol-13C4 (Luminol-13C4, 5-amino-2,3-dihydro-1,4-phthalazinedione-1,2,3,4-13C4) as a Stable Isotope Labeled Internal Standard (SIL-IS) in human or animal blood plasma.

The primary objective is to correct for matrix effects (ionization suppression/enhancement) and extraction efficiency variations during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Unlike deuterated analogs, 13C-labeled standards are preferred because they eliminate the "deuterium isotope effect," ensuring perfect co-elution with the analyte and identical ionization conditions.

Material Specifications & Chemical Logic

The Internal Standard: Luminol-13C4

| Property | Specification | Technical Rationale |

| Labeling | 13C4 (Phthalazine ring) | Adds +4 Da mass shift. 13C is non-exchangeable and prevents chromatographic separation from the analyte (unlike Deuterium). |

| MW | ~181.19 Da | distinct from native Luminol (177.16 Da) to avoid channel crosstalk (isotopic contribution). |

| Solubility | High in DMSO; Low in Water | Luminol is hydrophobic in neutral/acidic water but soluble in polar aprotic solvents (DMSO). |

| pKa | 6.74 (Enol), 15.1 | Diprotic acid.[1] Ionization state changes significantly with pH. |

| Stability | Light Sensitive | CRITICAL: Luminol undergoes photo-oxidation.[1] All handling must occur under amber light or in amber vessels. |

Reagents

-

Vehicle Solvent: Dimethyl Sulfoxide (DMSO), LC-MS Grade.

-

Diluent: Methanol (MeOH) or Acetonitrile (ACN), LC-MS Grade.

-

Matrix: K2EDTA or Lithium Heparin Plasma.

Pre-Analytical Considerations (The "Why" Behind the Steps)

Solubility & Stock Stability

Luminol is notoriously difficult to dissolve in neutral aqueous buffers. While soluble in base (NaOH), basic conditions trigger chemiluminescence in the presence of trace oxidants, leading to degradation.

-

Directive: Prepare Primary Stock in 100% DMSO . This ensures complete solubilization without triggering oxidation.

The "Deuterium Effect" vs. 13C

Deuterated standards often elute slightly earlier than the native analyte on Reversed-Phase (C18) columns. This separation means the IS and analyte enter the MS source at different times, subjecting them to different matrix effects.

-

Directive: Luminol-13C4 co-elutes perfectly with Luminol. This validates the system's ability to normalize ion suppression instantaneously.

Step-by-Step Protocol

Phase A: Preparation of Stock Solutions

1. Primary Stock Solution (1.0 mg/mL)

-

Weigh 1.0 mg of Luminol-13C4 into a 1.5 mL amber glass vial.

-

Add 1.0 mL of DMSO .

-

Vortex for 60 seconds until fully dissolved.

-

Storage: -20°C in the dark. Stability: ~6 months.

2. Working Internal Standard (WIS) Solution

-

Target Concentration: The WIS concentration should yield a final signal in the mass spectrometer of ~50% of the Upper Limit of Quantification (ULOQ) of the analyte.

-

Example: If ULOQ is 1000 ng/mL, target 500 ng/mL in the final extract.

-

Dilution Scheme: Dilute Primary Stock (DMSO) using Methanol to reach the target spiking concentration (e.g., 5 µg/mL).

-

Note: Keep DMSO content <5% in the WIS to prevent plastic leaching from pipette tips.

Phase B: Spiking Plasma (The "1% Rule")

To maintain the biological integrity of the plasma matrix, the volume of the spiking solution must not exceed 1-2% of the total plasma volume.

Protocol for Calibration Standards (CS) & QC Samples:

-

Thaw plasma on wet ice (4°C).

-

Aliquot 990 µL of blank plasma into amber tubes.

-

Spike 10 µL of Analyte Working Solution (Native Luminol).

-

Vortex gently for 30 seconds.

Protocol for Internal Standard Addition (All Samples):

-

Aliquot 50 µL of plasma (Sample/CS/QC) into a 96-well plate or microcentrifuge tube.